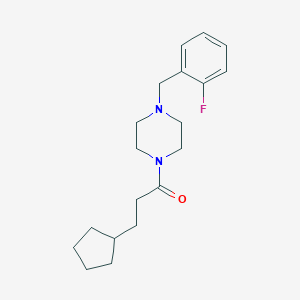![molecular formula C16H23ClN2O B247582 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine, also known as CBPM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CBPM is a morpholine derivative that has been synthesized through a variety of methods, and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine is not fully understood, but it is thought to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a range of effects on cellular processes, including modulation of ion channels, regulation of intracellular calcium signaling, and regulation of gene expression. This compound has been found to have a range of effects on cellular processes, including modulation of ion channels, regulation of intracellular calcium signaling, and regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, this compound has been found to inhibit voltage-gated sodium channels, and to increase the release of acetylcholine in the brain. This compound has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has several advantages for use in laboratory experiments. It has high affinity for the sigma-1 receptor, making it a useful tool compound for studying the physiological effects of sigma-1 receptor activation. This compound is also relatively easy to synthesize, and can be obtained in high purity. However, this compound has several limitations for use in laboratory experiments. It has low solubility in aqueous solutions, and can be difficult to work with in some experimental settings. In addition, this compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several areas of future research that could be explored with 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine. One area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of this compound, and its potential as a therapeutic agent for neurodegenerative diseases. Finally, this compound could be used as a tool compound to study the role of the sigma-1 receptor in a range of physiological processes, including pain perception, cognitive function, and cell survival.
Synthesemethoden
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base, or the reaction of 4-chlorobenzylamine with morpholine in the presence of a dehydrating agent. Other methods include the reaction of 4-chlorobenzyl bromide with morpholine in the presence of a palladium catalyst, or the reaction of 4-chlorobenzyl alcohol with morpholine in the presence of a dehydrating agent. Regardless of the method used, the synthesis of this compound typically involves the reaction of a 4-chlorobenzyl derivative with morpholine.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been studied extensively for its potential applications in scientific research. One area of research that has focused on this compound is its potential as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, cognitive function, and cell survival. This compound has been found to bind to the sigma-1 receptor with high affinity, and has been used as a tool compound to study the physiological effects of sigma-1 receptor activation.
Eigenschaften
Molekularformel |
C16H23ClN2O |
|---|---|
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23ClN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2 |
InChI-Schlüssel |
RLGMFPQJQATVAG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)





![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)


